2-(4-Methoxyphenyl)cyclohexan-1-ol
CAS No.: 89008-80-0
Cat. No.: VC8361573
Molecular Formula: C13H18O2
Molecular Weight: 206.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89008-80-0 |
|---|---|
| Molecular Formula | C13H18O2 |
| Molecular Weight | 206.28 g/mol |
| IUPAC Name | 2-(4-methoxyphenyl)cyclohexan-1-ol |
| Standard InChI | InChI=1S/C13H18O2/c1-15-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14/h6-9,12-14H,2-5H2,1H3 |
| Standard InChI Key | FHVVYVTWZBXZBN-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2CCCCC2O |
| Canonical SMILES | COC1=CC=C(C=C1)C2CCCCC2O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Framework and Stereochemistry
The compound’s core structure consists of a cyclohexanol ring with a hydroxyl group at C1 and a 4-methoxyphenyl group at C2. The stereochemistry of the cyclohexane ring influences its physicochemical properties, as seen in related compounds like Venlafaxine derivatives, where the (R)-enantiomer exhibits higher pharmacological activity . For 2-(4-Methoxyphenyl)cyclohexan-1-ol, the spatial arrangement of substituents likely affects its solubility and intermolecular interactions, though experimental data specific to this compound remain scarce .
Physicochemical Properties
Based on analogs such as 1-[(1R)-2-[bis(trideuteriomethyl)amino]-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol (PubChem CID 25225541), the following properties can be extrapolated :
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Molecular formula: C₁₃H₁₈O₂
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Molecular weight: 218.28 g/mol (calculated)
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Hydrogen bond donors: 1 (hydroxyl group)
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Hydrogen bond acceptors: 3 (hydroxyl and methoxy groups)
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XLogP3: ~2.9 (indicative of moderate lipophilicity)
These properties suggest moderate solubility in polar solvents and potential for blood-brain barrier penetration, a trait observed in structurally similar antidepressants .
Synthetic Methodologies
Grignard Reaction-Based Synthesis
A patented process for synthesizing Venlafaxine (1-[2-dimethylamino-(4-methoxyphenyl)ethyl]cyclohexanol) involves a Grignard reaction between 4-methoxyphenylacetonitrile and cyclohexanone under basic conditions . Adapting this method, 2-(4-Methoxyphenyl)cyclohexan-1-ol could theoretically be synthesized via:
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Condensation: Reacting 4-methoxyphenylacetonitrile with cyclohexanone in the presence of sodium hydroxide to form 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol.
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Reduction: Reducing the nitrile group to a hydroxyl group using hydrogenation catalysts like Raney nickel under 100–400 psi H₂ pressure .
Schiff Base and Thiazolidinone Derivatives
The DOAJ study outlines a route for synthesizing cyclohexanol-based antimicrobial agents:
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Schiff base formation: Reacting 2-hydrazinyl-N-(2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl)acetamide with aldehydes.
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Cyclization: Treating Schiff bases with thioglycolic acid to form thiazolidinones.
While this pathway focuses on complex derivatives, it highlights the reactivity of the cyclohexanol hydroxyl group in forming pharmacologically active compounds .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
For the analog 1-[(1RS)-1-(4-Methoxyphenyl)-2-[[2-(4-methoxyphenyl)ethyl]amino]ethyl]cyclohexanol (LGC Standards MM0393.11), key NMR signals include :
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¹H NMR:
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δ 1.2–1.8 ppm (cyclohexane ring protons)
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δ 3.7 ppm (methoxy group)
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δ 6.8–7.2 ppm (aromatic protons)
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¹³C NMR:
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δ 55.2 ppm (methoxy carbon)
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δ 70.5 ppm (cyclohexanol C1)
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These patterns would align closely with 2-(4-Methoxyphenyl)cyclohexan-1-ol, adjusted for the absence of ethylamino substituents.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) of related compounds shows molecular ion peaks consistent with their formulas . For example, Venlafaxine Impurity H (C₂₄H₃₃NO₃) exhibits an [M+H]⁺ peak at m/z 384.25 , while 2-(4-Methoxyphenyl)cyclohexan-1-ol would likely show a peak near m/z 219.13.
Stability and Degradation Pathways
Oxidative Degradation
Under accelerated stability testing (40°C/75% RH), Venlafaxine analogs degrade via:
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